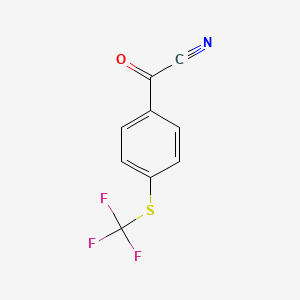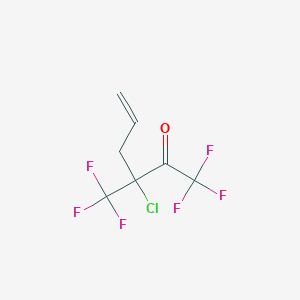
4-(Trifluoromethoxy)-4'-(trifluoromethylthio)benzophenone, 90%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethoxy)-4'-(trifluoromethylthio)benzophenone, or 4-TFM-TFMBP, is a synthetic compound that has been used in a variety of scientific experiments. It is composed of a benzophenone core with a trifluoromethoxy and trifluoromethylthio substituents. 4-TFM-TFMBP has been used in numerous scientific applications due to its unique properties and its ability to be synthesized in a laboratory setting.
科学研究应用
4-TFM-TFMBP has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of small molecules such as amino acids, peptides, and proteins. It has also been used as a photosensitizer in photodynamic therapy. 4-TFM-TFMBP has also been used as a fluorescent label for the detection of cancer cells and for the imaging of cancerous tumors. Additionally, 4-TFM-TFMBP has been used in the synthesis of other compounds, such as 4-hydroxy-4'-(trifluoromethylthio)benzophenone.
作用机制
The mechanism of action of 4-TFM-TFMBP is not fully understood. However, it is believed that 4-TFM-TFMBP is able to interact with a variety of molecules due to its unique structure. 4-TFM-TFMBP has a trifluoromethoxy group, which is able to interact with amino acids, peptides, and proteins. It also has a trifluoromethylthio group, which is able to interact with various small molecules. These interactions allow 4-TFM-TFMBP to be used as a fluorescent probe and photosensitizer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-TFM-TFMBP are not fully understood. However, it is believed that 4-TFM-TFMBP is able to interact with a variety of molecules due to its unique structure. This interaction can cause a variety of biochemical and physiological effects, depending on the molecule that it is interacting with. 4-TFM-TFMBP has been shown to interact with amino acids, peptides, and proteins, and this interaction can cause a variety of biochemical and physiological effects.
实验室实验的优点和局限性
4-TFM-TFMBP has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 4-TFM-TFMBP is that it can be synthesized in a laboratory setting. This makes it an ideal compound for use in a variety of experiments. Additionally, 4-TFM-TFMBP is able to interact with a variety of molecules due to its unique structure, making it an ideal compound for use in a variety of experiments. However, 4-TFM-TFMBP is not without its limitations. It is a relatively new compound, and its effects on the body are not fully understood. Additionally, 4-TFM-TFMBP is a relatively expensive compound, which can limit its use in certain experiments.
未来方向
The future of 4-TFM-TFMBP is bright. There are a number of potential future directions for this compound. One potential future direction is the development of new applications for 4-TFM-TFMBP. This could include the development of new fluorescent probes and photosensitizers, as well as the development of new compounds using 4-TFM-TFMBP as a starting point. Additionally, there is potential for 4-TFM-TFMBP to be used in the detection and imaging of cancer cells and tumors. Finally, there is potential for 4-TFM-TFMBP to be used in the development of new drugs and therapies.
合成方法
4-TFM-TFMBP can be synthesized in a laboratory setting through a few different methods. The most common method is the reaction of 4-TFM-TFMBP and an alkyl halide. In this reaction, the alkyl halide is reacted with the 4-TFM-TFMBP in a solvent such as dichloromethane. This reaction produces 4-TFM-TFMBP and an alkyl halide byproduct. Another method of 4-TFM-TFMBP synthesis is through the reaction of an alkyl halide and a phenyl trifluoromethylthio compound. In this reaction, the alkyl halide is reacted with the phenyl trifluoromethylthio compound in a solvent such as dichloromethane. This reaction produces 4-TFM-TFMBP and an alkyl halide byproduct.
属性
IUPAC Name |
[4-(trifluoromethoxy)phenyl]-[4-(trifluoromethylsulfanyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O2S/c16-14(17,18)23-11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)24-15(19,20)21/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEPQZAIGKHHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)SC(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide, 96%](/img/structure/B6311158.png)

![2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6311177.png)
![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)

![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)

![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)


